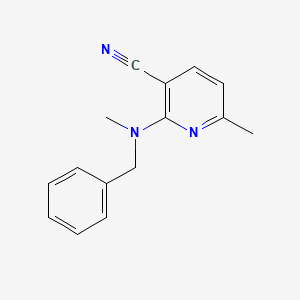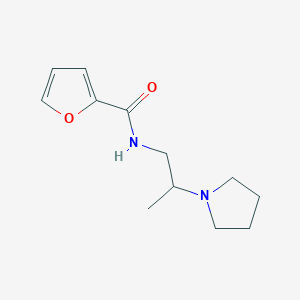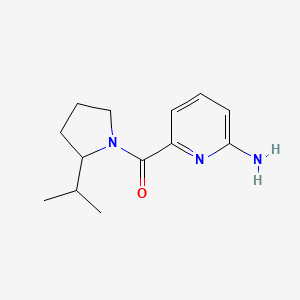
(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminopyridine moiety and an isopropyl-substituted pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 6-aminopyridine with a suitable isopropylpyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the production parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.
Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Aminopyridin-2-yl)(2-methylpyrrolidin-1-yl)methanone: A similar compound with a methyl group instead of an isopropyl group.
(6-Aminopyridin-2-yl)(2-ethylpyrrolidin-1-yl)methanone: A similar compound with an ethyl group instead of an isopropyl group.
Uniqueness
(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C13H19N3O |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
(6-aminopyridin-2-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C13H19N3O/c1-9(2)11-6-4-8-16(11)13(17)10-5-3-7-12(14)15-10/h3,5,7,9,11H,4,6,8H2,1-2H3,(H2,14,15) |
Clé InChI |
PYULDXIMDWTELO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCN1C(=O)C2=NC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


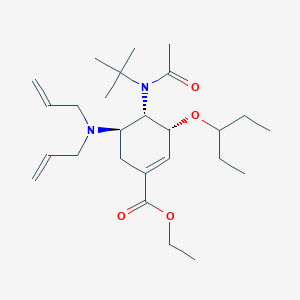
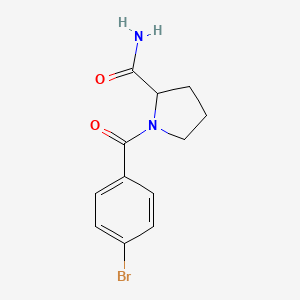

![4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14899812.png)

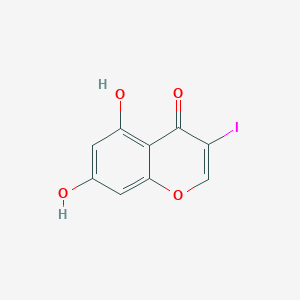
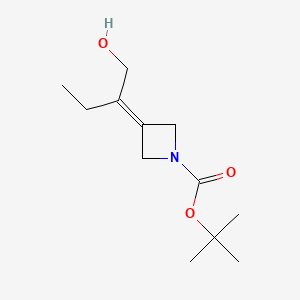



![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)

